molecular formula C4H6N2OS B2389487 2-Methoxy-5-methyl-1,3,4-thiadiazole CAS No. 1925-76-4

2-Methoxy-5-methyl-1,3,4-thiadiazole

Cat. No.: B2389487
CAS No.: 1925-76-4
M. Wt: 130.17
InChI Key: GHMYWMDTOIYYMT-UHFFFAOYSA-N
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Description

Significance of 1,3,4-Thiadiazole (B1197879) Scaffold in Contemporary Medicinal Chemistry and Drug Design

The 1,3,4-thiadiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry. This distinction arises from its unique chemical properties and its ability to serve as a versatile pharmacophore, leading to the development of therapeutic agents with a wide spectrum of biological activities. researchgate.net The structural features of the 1,3,4-thiadiazole ring allow it to act as a hydrogen bond acceptor and its derivatives have been shown to interact with various biological targets.

The interest in 1,3,4-thiadiazole derivatives stems from their extensive pharmacological activities, which have been the subject of numerous research endeavors. These compounds are integral to the development of drugs with a remarkable range of therapeutic applications. researchgate.net The synthesis of various 2,5-disubstituted 1,3,4-thiadiazoles is a common approach in the quest for new medicinal agents. researchgate.net

The broad-spectrum of biological activities exhibited by compounds containing the 1,3,4-thiadiazole ring is well-documented and includes:

Antimicrobial Activity : Derivatives have shown potent effects against a variety of bacterial and fungal strains. isca.in

Anticancer Properties : Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents, demonstrating activity against various human cancer cell lines. researchgate.netresearchgate.net

Anti-inflammatory Effects : The scaffold is a component of compounds with significant anti-inflammatory properties.

Anticonvulsant Activity : Certain derivatives have been investigated for their potential in managing seizures. mdpi.com

Antitubercular Activity : The 1,3,4-thiadiazole nucleus is found in compounds active against Mycobacterium tuberculosis. mdpi.com

Antiparasitic Activity : Research has demonstrated the efficacy of these compounds against parasites like Leishmania and Plasmodium species. nih.gov

The following table provides a summary of the diverse biological activities associated with the 1,3,4-thiadiazole scaffold.

Biological ActivityTherapeutic Area
AnticancerOncology
AntibacterialInfectious Diseases
AntifungalInfectious Diseases
Anti-inflammatoryInflammatory Disorders
AnticonvulsantNeurology
AntitubercularInfectious Diseases
DiureticCardiovascular/Renal
AntiviralInfectious Diseases
AntidepressantPsychiatry
LeishmanicidalParasitic Diseases
AntimalarialParasitic Diseases

Contextualization of 2-Methoxy-5-methyl-1,3,4-thiadiazole as a Prominent Derivative within the 1,3,4-Thiadiazole Class

While the broader 1,3,4-thiadiazole class is rich with examples of potent, biologically active end-products, the prominence of this compound lies primarily in its role as a crucial chemical intermediate and building block. Its structure, featuring a methoxy (B1213986) group at the 2-position and a methyl group at the 5-position, makes it a valuable precursor in the synthesis of more complex molecules, particularly within the agricultural sector.

This compound is a key intermediate in the production of fungicides and herbicides, playing a significant role in the development of agrochemicals designed to protect crops from fungal infections and weed infestations, thereby enhancing crop yield and quality. myskinrecipes.com Its utility also extends to the pharmaceutical industry, where it serves as a foundational structure for the development of new compounds with potential therapeutic properties. myskinrecipes.com

The chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1925-76-4 biosynth.com
Molecular Formula C₄H₆N₂OS biosynth.com
Molecular Weight 130.17 g/mol biosynth.com
IUPAC Name This compound
SMILES CC1=NN=C(S1)OC biosynth.com

The stability and reactivity of this compound make it an important tool for researchers and chemists. Its structure allows for further chemical modifications, enabling the synthesis of a diverse range of derivatives for biological screening and the development of novel active compounds. While extensive research has been conducted on various other substituted 1,3,4-thiadiazoles for their direct pharmacological effects, the significance of this compound is currently more pronounced in its capacity as a versatile and essential synthetic precursor.

Properties

IUPAC Name

2-methoxy-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-3-5-6-4(7-2)8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMYWMDTOIYYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1925-76-4
Record name 2-methoxy-5-methyl-1,3,4-thiadiazole
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Chemical Reactivity and Functionalization of the 2 Methoxy 5 Methyl 1,3,4 Thiadiazole Scaffold

Electrophilic Substitution Reactions on the 1,3,4-Thiadiazole (B1197879) Ring

The 1,3,4-thiadiazole ring is generally considered to be electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it inherently resistant to electrophilic substitution reactions. nih.govchemicalbook.com The carbon atoms at the 2- and 5-positions are particularly electron-poor, rendering them inert to attack by electrophiles under normal conditions. chemicalbook.com

However, the reactivity of the thiadiazole ring can be influenced by the nature of the substituents attached to it. The presence of electron-donating groups, such as an amino or alkoxy group, can increase the electron density of the ring system and facilitate electrophilic attack. chemicalbook.com In the case of 2-Methoxy-5-methyl-1,3,4-thiadiazole, the methoxy (B1213986) group at the C-2 position is an electron-donating group, which could potentially activate the ring towards electrophilic substitution, likely at the C-5 position if it were unsubstituted. However, with the C-5 position already occupied by a methyl group, direct electrophilic substitution on the carbon atoms of the thiadiazole ring remains challenging.

Common electrophilic substitution reactions such as nitration, sulfonation, and halogenation are generally not feasible on the unsubstituted 1,3,4-thiadiazole ring. nih.gov While electron-donating substituents can promote some electrophilic reactions, for instance, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination at the C-5 position, specific examples for this compound are not extensively documented. nih.gov The primary sites for electrophilic attack on the 1,3,4-thiadiazole nucleus are the ring nitrogen atoms, leading to quaternization. nih.govbu.edu.eg

Derivatization Strategies at Specific Ring Positions (e.g., C-2, C-5, and N-substitutions)

Given the difficulty of direct substitution on the thiadiazole ring, derivatization at the C-2 and C-5 positions is most effectively achieved by utilizing appropriately substituted starting materials in the synthesis of the ring itself. The most common synthetic routes to 2,5-disubstituted 1,3,4-thiadiazoles involve the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov For instance, to synthesize a derivative with a specific group at the C-5 position, one would typically start with a carboxylic acid or its derivative that already contains the desired substituent.

N-substitution, or quaternization, at one of the ring nitrogen atoms is a more common derivatization strategy for 1,3,4-thiadiazoles. nih.govresearchgate.net This reaction involves the attack of an electrophile, such as an alkyl halide, on one of the nitrogen atoms, leading to the formation of a 1,3,4-thiadiazolium salt. bu.edu.eg The specific nitrogen that is alkylated can depend on the electronic nature of the substituents at the C-2 and C-5 positions.

Functionalization of Mercapto-Thiadiazole Analogues (e.g., 2-mercapto-5-methyl-1,3,4-thiadiazole) to Form Thioethers and Bis-thiadiazoles

A versatile strategy for introducing a variety of functional groups at the C-2 position of the 5-methyl-1,3,4-thiadiazole scaffold involves the use of its mercapto analogue, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764). This compound exists in a tautomeric equilibrium with its thione form. researchgate.net The sulfur atom of the mercapto group is a potent nucleophile and can readily react with electrophiles, such as alkyl halides, to form thioethers. bohrium.commdpi.com

This S-alkylation reaction is a common and efficient method for the functionalization of mercapto-thiadiazoles. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. bohrium.com

A particularly useful extension of this chemistry is the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with dihaloalkanes. Depending on the reaction conditions, this can lead to the formation of either ω-haloalkylthio-thiadiazoles or symmetrical bis-thiadiazoles, where two thiadiazole rings are linked by an alkyl chain. bohrium.commdpi.com The optimization of reaction conditions, such as the choice of base and the stoichiometry of the reactants, allows for the selective synthesis of either the mono- or di-substituted product. mdpi.com

For instance, reacting 2-mercapto-5-methyl-1,3,4-thiadiazole with an excess of a dihaloalkane in the presence of a suitable base tends to favor the formation of the ω-haloalkylthio derivative. Conversely, using a 2:1 molar ratio of the thiadiazole to the dihaloalkane promotes the formation of the symmetrical bis-thiadiazole. mdpi.com

Table 1: Synthesis of Symmetrical Bis-Thiadiazoles from 2-Mercapto-5-methyl-1,3,4-thiadiazole and Dihaloalkanes

DihaloalkaneBaseSolventThiadiazole:Dihaloalkane RatioProductYield (%)Reference
DibromomethaneK2CO3Acetone2:1.1Methylene-bridged bis-thiadiazole- mdpi.com
1,2-DibromoethaneK2CO3Acetone2:1.1Ethylene-bridged bis-thiadiazole69 mdpi.com
1,3-DibromopropaneK2CO3Acetone2:1.1Propylene-bridged bis-thiadiazole73 mdpi.com
1,4-DibromobutaneK2CO3Acetone2:1.1Butylene-bridged bis-thiadiazole78 mdpi.com

Biological Activities and Pharmacological Potential of 2 Methoxy 5 Methyl 1,3,4 Thiadiazole and Its Derivatives

Anticancer and Antitumor Activities

Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have demonstrated significant potential as anticancer agents, with research highlighting their cytotoxic effects across a range of human cancer cell lines.

The cytotoxic properties of 1,3,4-thiadiazole derivatives have been extensively studied against numerous human cancer cell lines. Notably, a derivative of 5-methyl-1,3,4-thiadiazole, N-(5-methyl- mdpi.comdntb.gov.uamdpi.comthiadiazol-2-yl)-propionamide, has been evaluated for its antiproliferative effects. dmed.org.ua This compound demonstrated inhibitory action against several tumor cell lines, with the most pronounced sensitivity observed in human hepatocellular carcinoma (HepG2) cells, followed by leukemia (HL-60) and breast carcinoma (MCF-7) cells. dmed.org.ua Its activity was also noted against lung carcinoma (A549) cells. dmed.org.ua

Other derivatives featuring methoxy (B1213986) substitutions on attached phenyl rings have also shown activity. For instance, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole was identified as a potent inhibitor of MCF-7 and MDA-MB-231 breast cancer cells. nih.govresearchgate.net Similarly, other research has pointed to the antitumor potential of 1,3,4-thiadiazoles with methoxyphenyl groups against the MCF-7 cell line. mdpi.com The cytotoxic activity of various derivatives is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

CompoundCell LineActivity (IC50)Reference
N-(5-methyl- mdpi.comdntb.gov.uamdpi.comthiadiazol-2-yl)-propionamideMCF-7 (Breast)97.6 µg/mL dmed.org.ua
N-(5-methyl- mdpi.comdntb.gov.uamdpi.comthiadiazol-2-yl)-propionamideA549 (Lung)>100 µg/mL dmed.org.ua
N-(5-methyl- mdpi.comdntb.gov.uamdpi.comthiadiazol-2-yl)-propionamideHL-60 (Leukemia)29.5 µg/mL dmed.org.ua
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6 µM nih.govresearchgate.net
(E)-3-(4-methoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamideMCF-7 (Breast)0.28 µg/mL nih.gov
(E)-3-(4-methoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamideA549 (Lung)0.52 µg/mL nih.gov
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamideHCT116 (Colon)2.32 µM ekb.eg
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamideA549 (Lung)4.40 µM ekb.eg

The anticancer mechanisms of 1,3,4-thiadiazole derivatives are multifaceted. A primary mode of action is the induction of apoptosis, or programmed cell death. researchgate.net In silico studies suggest that these compounds can interact with key proteins in the apoptotic pathway, such as Caspase 3 and Caspase 8, and activate pro-apoptotic proteins like BAX. nih.govresearchgate.net The presence of the thiadiazole ring, a bioisostere of pyrimidine (B1678525), allows these molecules to interfere with DNA synthesis, thereby inhibiting the replication of tumor cells. nih.gov Furthermore, some derivatives have been found to inhibit kinases, such as ERK1/2, which are crucial for cell cycle progression. nih.gov

Antimicrobial Efficacy

The 1,3,4-thiadiazole nucleus is a core component of many compounds exhibiting a broad spectrum of antimicrobial activity, effective against both bacteria and fungi. nih.govresearchgate.net

Derivatives of 1,3,4-thiadiazole have been shown to possess significant antibacterial properties. nih.gov Studies have demonstrated their efficacy against a wide range of Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis, and Staphylococcus hominis. ut.ac.irnih.govnih.gov Their activity also extends to Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. ut.ac.irnih.govnih.gov The specific substitutions on the thiadiazole ring play a crucial role in determining the potency and spectrum of antibacterial action. nih.gov For example, certain nitro-substituted heteroaryl-1,3,4-thiadiazoles have shown strong effects against Gram-positive strains. ut.ac.ir

Bacterial StrainGram StainingObserved Activity of 1,3,4-Thiadiazole DerivativesReference
Staphylococcus aureusPositiveModerate to Good nih.govumsha.ac.ir
Bacillus subtilisPositiveGood ut.ac.irnih.govcbijournal.com
Staphylococcus hominisPositiveInhibitory Effect nih.govrsc.org
Staphylococcus epidermidisPositiveInhibitory Effect ut.ac.irnih.govrsc.org
Escherichia coliNegativeModerate to Good ut.ac.irnih.govnih.govumsha.ac.ircbijournal.com
Pseudomonas aeruginosaNegativeModerate ut.ac.irnih.govnih.govumsha.ac.ir
Klebsiella pneumoniaeNegativeInhibitory Effect ut.ac.irnih.govnih.govrsc.org
Salmonella kentuckyNegativeScreened nih.govrsc.org
Serratia marcescensNegativeScreened ut.ac.irnih.govrsc.org

The antifungal potential of 1,3,4-thiadiazole derivatives is well-documented. A notable example is 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, which has been identified as a potent agent against various fungal species, including Candida strains that are resistant to standard azole treatments. nih.govresearchgate.net This compound has demonstrated minimum inhibitory concentration (MIC) values ranging from 8 to 96 μg/ml. nih.govresearchgate.net The mechanism of its antifungal action appears to involve the disruption of cell wall biogenesis, leading to morphological abnormalities and loss of cell integrity. nih.govresearchgate.net Other derivatives have also shown efficacy against fungal pathogens like Aspergillus niger and Candida albicans. nih.govcbijournal.com

Fungal StrainCompound/Derivative ClassActivity/MICReference
Candida albicans4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diolMIC: 8 to 96 µg/ml nih.govresearchgate.net
Candida albicans2-Amino-1,3,4-thiadiazole (B1665364) derivativesGood Activity nih.govnih.govfrontiersin.orgresearchgate.net
Aspergillus niger2-Amino-1,3,4-thiadiazole derivativesGood Activity nih.govresearchgate.net
Aspergillus nigerTriazolo[3,4-b] mdpi.comdntb.gov.uamdpi.comthiadiazolesScreened cbijournal.com

The structural similarity of the thiadiazole ring to pyrimidine suggests its potential as an antiviral agent by interfering with viral nucleic acid replication. nih.gov Derivatives of 1,3,4-thiadiazole have been investigated for activity against a variety of viruses. Research has shown that substitution at the 5th position of the thiadiazole ring can lead to inhibition of the Hepatitis B virus (HBV). mdpi.com Other derivatives have demonstrated activity against Herpes Simplex Virus-1 (HSV-1) and Coxsackie virus B4. nih.gov In the realm of plant pathology, certain 1,3,4-thiadiazole derivatives have exhibited excellent protective activity against the Tobacco Mosaic Virus (TMV), proving more effective than some commercial agents. mdpi.com The antiviral mechanisms are believed to stem from the ability of these compounds to inhibit viral replication and spread. nih.govmdpi.com More recent in silico studies have also explored the potential of thiadiazole-triazole hybrids as inhibitors of the main protease of the COVID-19 virus. biointerfaceresearch.com

Anti-Inflammatory Properties

Derivatives of the 1,3,4-thiadiazole nucleus have been extensively investigated for their anti-inflammatory potential. neliti.comuran.uawisdomlib.org These compounds often exhibit their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in inflammation. thaiscience.info Notably, some 1,3,4-thiadiazole derivatives have shown selectivity towards the COX-2 enzyme, which may suggest a lower risk of the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. thaiscience.info

In one study, a series of novel Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema test. thaiscience.info Among the synthesized compounds, 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole demonstrated a superior anti-inflammatory profile with a reduced incidence of gastric ulceration. thaiscience.info Another study synthesized 2,6-diaryl-imidazo[2,1-b] thaiscience.infonih.govnih.govthiadiazole derivatives and found that several compounds exhibited significant anti-inflammatory and analgesic activities. nih.gov Molecular docking studies suggested that these compounds could effectively bind to and inhibit COX-1 and COX-2 enzymes. nih.gov

Research into N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides also revealed fair anti-inflammatory activity in the carrageenan rat paw edema test, with the added benefit of low ulcerogenic action on the gastrointestinal mucosa compared to indomethacin. nih.gov Similarly, newly synthesized 1,3,4-thiadiazole derivatives were assessed for their anti-inflammatory effects, with compounds 3d and 3e showing the most prominent and consistent activity. ijpsdronline.com An acute ulcerogenicity study indicated that these compounds were largely devoid of severe gastrointestinal toxicities. ijpsdronline.com

Table 1: Anti-Inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives

CompoundTest ModelResultReference
5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazoleCarrageenan-induced paw edemaSuperior anti-inflammatory profile with low gastric ulceration thaiscience.info
2,6-diaryl-imidazo[2,1-b] thaiscience.infonih.govnih.govthiadiazole derivatives (e.g., 5c)Carrageenan-induced rat paw edemaBetter anti-inflammatory activity compared to diclofenac nih.gov
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amidesCarrageenan rat paw edema testFair anti-inflammatory activity with low ulcerogenic action nih.gov
Compounds 3d and 3e (specific structures not detailed)Carrageenan-induced rat paw edema testProminent and consistent anti-inflammatory activity ijpsdronline.com

Central Nervous System (CNS) Activities

The 1,3,4-thiadiazole scaffold has proven to be a privileged structure for developing agents that act on the central nervous system. nih.gov The presence of the sulfur atom in the thiadiazole ring can enhance liposolubility, a key factor for compounds targeting the CNS. nih.gov Derivatives have been reported to possess a wide array of pharmacological effects, including anticonvulsant, analgesic, anxiolytic, and antidepressant activities. researchgate.netnih.govnih.gov

The search for new antiepileptic drugs with improved efficacy and lower toxicity has led to significant investigation into 1,3,4-thiadiazole derivatives. nih.govnih.gov Various synthesized compounds based on this scaffold have shown potent anticonvulsant properties in preclinical models. arjonline.orgfrontiersin.org

Several studies have evaluated newly synthesized 2,5-disubstituted-1,3,4-thiadiazoles for their anticonvulsant activity. In one such study, protection against pentylenetetrazole-induced convulsions in mice ranged from 0% to 90%, with compounds 112a (90%) and 112g (70%) showing the highest levels of protection. nih.gov Another research effort synthesized a series of 2-(aminomethyl)-5-(2-biphenyl)-1,3,4-thiadiazole, which was found to have potent anticonvulsant properties in both rats and mice, comparable to standard drugs like phenytoin and carbamazepine. arjonline.org

The mechanism of action for the anticonvulsant effects of these derivatives is often linked to their structural features, which include a hydrogen bonding domain, a hydrophobic aryl ring, and an electron-donor group. nih.gov For instance, a study on N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine found it to be highly effective in the maximal electroshock (MES) test, providing 100% protection at a 30 mg/kg dose with no neurotoxicity. frontiersin.org This suggests that the presence of halo groups can contribute positively to the anticonvulsant activity. frontiersin.org

Table 2: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/Derivative SeriesTest ModelKey FindingReference
2,5-disubstituted-1,3,4-thiadiazoles (112a, 112g)Pentylenetetrazole (PTZ)-induced convulsionsShowed up to 90% protection. nih.gov
2-(aminomethyl)-5-(2-biphenyl)-1,3,4-thiadiazoleMES and other tests in rats and micePotency comparable to phenytoin and carbamazepine. arjonline.org
N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamineMaximal Electroshock (MES) test100% protection at 30 mg/kg with no toxicity. frontiersin.org
1,2,4-triazole-1,3,4-thiadiazoles substituted amino derivativesscPTZ and MES modelsThree compounds were found to be highly potent at 30 mg/kg. nih.gov

The 1,3,4-thiadiazole nucleus is also associated with both analgesic and anxiolytic effects. researchgate.netnih.gov A study on newly synthesized 1,3,4-thiadiazole derivatives investigated their antinociceptive effects using tail-clip, hot-plate, and acetic acid-induced writhing tests. nih.gov The results indicated that several compounds possessed centrally mediated antinociceptive activity, as evidenced by increased reaction times in the hot-plate and tail-clip tests. nih.gov Other compounds in the same study significantly decreased writhing behavior, pointing to peripherally mediated antinociceptive effects. nih.gov

In the pursuit of compounds with a dual pharmacological profile, a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and evaluated. nih.gov Some of these compounds were found to possess significant anxiolytic properties, with an efficacy comparable to the reference drug Diazepam. nih.gov One particularly potent compound, 3k , exhibited a mixed antidepressant-anxiolytic activity profile. nih.gov

Several classes of 1,3,4-thiadiazole derivatives have been investigated for their potential as antidepressant agents. researchgate.netmdpi.com Research has demonstrated that modifications to the thiadiazole ring can lead to compounds with significant antidepressant-like activity. mdpi.comacs.org

A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were found to possess marked antidepressant properties, comparable in effectiveness to the reference drug Imipramine. nih.govacs.org Compound 3k from this series was identified as a promising candidate with a mixed antidepressant-anxiolytic profile. nih.gov Another study synthesized new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol. nih.gov Two of these compounds, 4i(b) and 4i(c) , showed significant antidepressant activity, reducing immobility time by 77.99% and 76.26%, respectively, which was comparable to the standard drug imipramine (82%). nih.govresearchgate.net

Further research focused on novel thiadiazole derivatives, where compounds 2c, 2d, 2e, 2f, 2g, and 2h were found to have notable antidepressant-like activities in the tail suspension test, suggesting involvement of serotonergic mechanisms. mdpi.com

Antitubercular Activity Against Mycobacterium tuberculosis Strains

Tuberculosis remains a significant global health issue, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. nih.govcbijournal.com The 1,3,4-thiadiazole scaffold has been identified as a promising starting point for the synthesis of novel compounds with activity against Mycobacterium tuberculosis. cbijournal.comtandfonline.comresearchgate.net

A study focusing on thiadiazole-linked thiazole (B1198619) derivatives identified several compounds with promising minimum inhibitory concentration (MIC) values against M. tuberculosis (H37Ra). nih.gov Notably, compound 5l exhibited the best MIC value of 7.1285 μg/ml. nih.gov In another investigation, a series of 2,5-disubstituted-1,3,4-thiadiazoles were screened for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Among the tested compounds, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed the highest inhibitory activity. cbijournal.comnih.gov

Further research has explored hybrid molecules incorporating the 1,3,4-thiadiazole ring with other heterocyclic systems like benzoxazole and benzimidazole. tandfonline.com Benzoxazole derivatives, in particular, demonstrated excellent inhibitory activity, with inhibition rates of up to 95% at a concentration of 6.25 μg/mL. tandfonline.com Similarly, a series of N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were synthesized, and compounds 5c and 5d were found to be the most active, with an MIC value of 3.12 µg/mL. connectjournals.com

Table 3: Antitubercular Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/Derivative SeriesTarget StrainActivity MeasurementResultReference
Compound 5l (thiadiazole-linked thiazole)M. tuberculosis (H37Ra)MIC7.1285 μg/ml nih.gov
2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazoleM. tuberculosis H37Rv% Inhibition69% at 6.25 μg/mL cbijournal.comtandfonline.com
2-phenylamino-5-phenyl-1,3,4-thiadiazoleM. tuberculosis H37Rv% Inhibition65% at 6.25 μg/mL tandfonline.com
Benzoxazole derivatives of 1,3,4-thiadiazoleM. tuberculosis H37Rv% Inhibition93-95% at 6.25 μg/mL tandfonline.com
Compounds 5c and 5d (pyrrolyl benzamide derivatives)M. tuberculosis H37RvMIC3.12 µg/mL connectjournals.com

Other Pharmacological Activities

Beyond the activities detailed above, the versatile 1,3,4-thiadiazole scaffold has been associated with a broad range of other pharmacological effects. These include antimicrobial, antifungal, antiviral, anticancer, and diuretic activities. mdpi.comnih.govnih.govwisdomlib.org The ability of 1,3,4-thiadiazole derivatives to act as inhibitors for various enzymes such as carbonic anhydrase, matrix metalloproteinases, and tyrosine kinases further highlights their therapeutic potential. researchgate.netnih.gov The extensive research into this heterocyclic system continues to uncover new biological applications, solidifying its importance in the field of medicinal chemistry. wisdomlib.orgmdpi.com

Diuretic Effects

Derivatives of 5-methyl-1,3,4-thiadiazole have demonstrated notable diuretic activity. Studies on various substituted 1,3,4-thiadiazoles have shown that the presence of a methyl group at the 5-position can lead to a significant increase in the excretion of both water and electrolytes. nih.govresearchgate.net

In a study evaluating a series of 5- and 2-thioate derivatives of 1,3,4-thiadiazoles, the 5-methyl substituted compounds showed a more pronounced diuretic effect compared to their 5-amino substituted counterparts. nih.govresearchgate.net The research, conducted on Swiss albino mice, measured urine volume and the concentration of sodium, potassium, and chloride ions. The findings indicated that derivatives of 5-methyl-1,3,4-thiadiazole significantly increased the urinary excretion of both water and electrolytes. nih.govresearchgate.net One of the most potent compounds in this study featured a para-nitro-substituted benzene ring at the 2-thioate position of the 5-methyl-1,3,4-thiadiazole core, recording the highest diuretic activity (0.82). nih.govresearchgate.net The increased diuretic effect of the 5-methyl derivatives is thought to be related to the lower electron density of the methyl group compared to an amino group at the same position. nih.gov

Table 1: Diuretic Activity of Selected 5-Methyl-1,3,4-thiadiazole Derivatives

Compound Substitution at 2-position Diuretic Activity Index Reference
CPD-I Benzothioate High nih.gov
CPD-II 4-Methoxybenzothioate High nih.gov

Antihypertensive Activity

The 1,3,4-thiadiazole scaffold has been investigated for its potential in developing antihypertensive agents, with research focusing on derivatives with vasodilator properties. Studies on 2-aryl-5-hydrazino-1,3,4-thiadiazoles and 2-aryl-5-guanidino-1,3,4-thiadiazoles have revealed their ability to lower blood pressure. nih.govnih.gov

In a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, compounds with a 2-substituted phenyl ring generally exhibited higher antihypertensive activity. nih.gov The 2-methylphenyl and 2-ethylphenyl derivatives were identified as the most potent in this series. nih.gov Preliminary investigations suggest that the hypotensive action of these compounds stems from a direct relaxant effect on vascular smooth muscle. nih.gov

Similarly, 2-aryl-5-guanidino-1,3,4-thiadiazoles and their analogues were found to lower blood pressure in hypertensive rats. nih.gov Optimal activity in this series was observed when the aryl group was a 2-methylphenyl ring. nih.gov Further modifications to the guanidine group, such as the introduction of N-n-butyl or N-(2-methoxyethyl) substituents, resulted in compounds with comparable activity to the unsubstituted guanidine derivative. nih.gov These derivatives also appear to exert their antihypertensive effect through direct relaxation of vascular smooth muscle. nih.gov

Antioxidant Profile

Derivatives of 1,3,4-thiadiazole are recognized for their antioxidant potential, which is often attributed to their ability to act as free radical scavengers. nih.govsaudijournals.com The antioxidant capacity of these compounds is typically evaluated through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govsaudijournals.com

In one study, a series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives, which share structural similarities with thiadiazoles, were synthesized and evaluated for their antioxidant activity. nih.gov Compounds bearing electron-donating substituents, such as a hydroxyl group at the para position of a phenyl ring, demonstrated significant radical scavenging potential. nih.gov For instance, compounds with a para-hydroxyl group exhibited dominant DPPH activity with IC50 values of 14.9 and 15.0 μg/mL. nih.gov

Another study on methylthiadiazole hydrazones found that compounds with electron-donating methoxy and methyl groups on the phenyl ring showed excellent concentration-dependent free radical scavenging effects. nih.gov The presence of a methoxy group at the para position of the phenyl ring resulted in a compound that inhibited various free radicals by 50% at concentrations ranging from 6.93-10.02 µg/mL, indicating high antioxidant capacity. nih.gov

Antileishmanial Properties

The 1,3,4-thiadiazole nucleus is a key structural component in a variety of compounds developed as antileishmanial agents. mui.ac.ir Research has shown that derivatives with modifications at the 2 and 5 positions of the thiadiazole ring can exhibit significant activity against Leishmania major, the parasite responsible for cutaneous leishmaniasis. mui.ac.irnih.gov

A study involving 2-substituted-thio-1,3,4-thiadiazoles bearing a 5-(4-nitrobenzylideneamino) or 5-amino group demonstrated good antileishmanial activity against both promastigote and amastigote forms of L. major. mui.ac.ir One of the most active compounds in this series showed half-maximal inhibitory concentration (IC50) values of 44.4 µM against promastigotes and 64.7 µM against amastigotes after 24 hours of incubation. mui.ac.ir

Furthermore, a series of (5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl derivatives were synthesized and screened for their in vitro activity against the promastigote form of L. major. All the synthesized compounds significantly reduced the viability of the parasites. nih.gov The most potent compounds in this series, with meta and para substitutions on a benzene ring, displayed IC50 values of 94 µM and 77.6 µM, respectively. nih.gov The antileishmanial activity of 1,3,4-thiadiazole derivatives has also been linked to the inhibition of parasitic enzymes.

Carbonic Anhydrase Inhibition

Derivatives of 1,3,4-thiadiazole, particularly those bearing a sulfonamide group, are well-established as potent inhibitors of carbonic anhydrase (CA). These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications, including in diuretics and antiglaucoma agents.

A study on a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides revealed them to be powerful and selective inhibitors of the mitochondrial CA isozymes VA and VB over the cytosolic and membrane-associated isoforms I, II, and IV. nih.gov These compounds exhibited low nanomolar inhibition constants against hCA VA (in the range of 4.2-32 nM) and hCA VB (in the range of 1.3-74 nM), while showing weaker activity against hCA I, hCA II, and hCA IV. nih.gov

Another study focused on N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives. tandfonline.com In this series, a compound with a para-methoxy phenyl group showed modest inhibitory potential against hCA II with a Ki value of 87.8 μM. tandfonline.com

Table 2: Carbonic Anhydrase Inhibition by Selected 1,3,4-Thiadiazole Derivatives

Compound Type Target Isozyme Inhibition Constant (Ki) Reference
2-Substituted-1,3,4-thiadiazole-5-sulfamides hCA VA 4.2-32 nM nih.gov
2-Substituted-1,3,4-thiadiazole-5-sulfamides hCA VB 1.3-74 nM nih.gov

Antimalarial and Anti-ulcer Potentials

The 1,3,4-thiadiazole scaffold is recognized for its broad spectrum of biological activities, which includes potential applications as antimalarial and anti-ulcer agents. mdpi.com

The antimalarial potential of some 1,3,4-thiadiazole derivatives has been linked to the inhibition of Plasmodium falciparum carbonic anhydrase (pfCA), an essential enzyme for the parasite's survival. nih.gov A study on 1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated excellent inhibitory activity against pfCA. nih.gov

Structure Activity Relationship Sar Studies of Methoxy and Methyl Substituted 1,3,4 Thiadiazoles

Influence of Substituent Position on Biological Activity

The biological activity of 1,3,4-thiadiazole (B1197879) derivatives is highly dependent on the position of their substituents. Studies on various analogs have demonstrated that even minor changes in the location of a functional group can lead to significant differences in efficacy and selectivity.

For instance, in a series of 1,3,4-thiadiazole sulfonamide-based inhibitors of the enzyme FabX in Helicobacter pylori, it was observed that for single-group substitutions on a phenyl ring attached to the thiadiazole core, meta- and para-substitutions were superior to ortho-substitution. acs.orgacs.org This was attributed to potential steric hindrance between the ortho-substituent and amino acid residues in the enzyme's active site. acs.orgacs.org

While specific studies on the positional isomers of 2-methoxy-5-methyl-1,3,4-thiadiazole are limited, the general principles derived from related structures underscore the critical role of substituent placement in defining the biological activity of this class of compounds.

Impact of Methoxy (B1213986) and Methyl Groups on Pharmacological Profiles and Potency

The electronic and steric properties of methoxy and methyl groups can profoundly influence the pharmacological profiles and potency of 1,3,4-thiadiazole derivatives. As electron-donating groups, they can affect the electron density of the thiadiazole ring and its ability to interact with biological targets.

In some contexts, the presence of these groups can be detrimental to activity. For example, in the aforementioned study on FabX inhibitors, substitution with electron-donating groups such as methoxy and methyl resulted in a loss of inhibitory activity. acs.orgacs.org Conversely, other studies have shown that these groups can enhance biological effects. For instance, some 1,3,4-thiadiazole derivatives bearing methoxy groups have demonstrated improved inhibitory potency against certain cancer cell lines.

A comparative study on antiviral activity of 1,3,4-thiadiazole derivatives showed that compounds with a methoxy group were slightly more active than those with a methyl group in controlling viral infection in plants. mdpi.com In another study, the substitution of a methyl group on the thiadiazole ring led to a twofold increase in the inhibitory activity against the Plasmodium falciparum carbonic anhydrase. nih.gov

Below is an interactive data table summarizing the influence of methoxy and methyl substituents on the biological activity of various 1,3,4-thiadiazole derivatives from different studies.

Compound Series Substituent Biological Target/Activity Effect on Activity
1,3,4-Thiadiazole SulfonamidesMethoxy, MethylFabX (H. pylori)Decreased
1,3,4-Thiadiazole DerivativesMethoxyAnticancer (Prostate Cancer)Increased
1,3,4-Thiadiazole DerivativesMethoxy vs. MethylAntiviral (Plant Virus)Methoxy slightly more active
1,3,4-Thiadiazoline-2-sulfonamidesMethylpfCA InhibitionIncreased

Role of the 1,3,4-Thiadiazole Moiety in Bioactivity Enhancement and Stability

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, largely due to its inherent chemical properties that contribute to both biological activity and metabolic stability. Its strong aromaticity provides significant in vivo stability, a desirable characteristic for drug candidates. mdpi.com

The thiadiazole moiety is considered a bioisostere of other heterocyclic rings such as pyrimidine (B1678525) and pyridazine. mdpi.com This bioisosteric relationship allows for the substitution of these rings with a 1,3,4-thiadiazole core, which can lead to improved pharmacological properties. The ability of the 1,3,4-thiadiazole ring to interfere with DNA replication processes is thought to be a key factor in its anticancer properties. nih.gov

Furthermore, the 1,3,4-thiadiazole ring system contains a sulfur atom and two nitrogen atoms, which can participate in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions. These interactions are crucial for the binding affinity and selectivity of the compounds. The planar nature of the thiadiazole ring can also facilitate stacking interactions with aromatic residues in protein binding sites. acs.org

Correlation between Molecular Architecture and Therapeutic Efficacy Across Different Target Systems

For instance, in the development of adenosine (B11128) A3 receptor antagonists, the presence of a methoxy group on a phenyl ring attached to a thiadiazole core, along with specific N-acyl substitutions, led to a significant increase in binding affinity and selectivity. nih.gov Molecular modeling studies suggested that the methoxy group's methyl substituent could engage in hydrophobic interactions within the receptor's binding pocket, while a nitrogen atom of the thiadiazole ring could form a hydrogen bond, contributing to the high affinity. nih.gov

The diverse range of biological activities exhibited by 1,3,4-thiadiazole derivatives, including antimicrobial, anticancer, antiviral, and enzyme inhibitory effects, underscores the versatility of this scaffold. researchgate.net The specific therapeutic efficacy of any given derivative is ultimately determined by how well its molecular architecture complements the structural features of its intended biological target.

Computational and Theoretical Studies on 2 Methoxy 5 Methyl 1,3,4 Thiadiazole and Analogues

Molecular Modeling and Simulation Approaches in Drug Discovery

Molecular modeling and simulation are pivotal in modern drug discovery, offering insights into molecular interactions that are often unattainable through experimental methods alone. For the 1,3,4-thiadiazole (B1197879) class of compounds, these approaches are used to build three-dimensional models of molecules and their biological targets, such as enzymes and receptors. This allows for the visualization and analysis of how these compounds might bind and exert their effects.

Techniques like molecular dynamics (MD) simulations are employed to study the conformational stability of ligand-receptor complexes over time. For instance, MD simulations have been used to evaluate the stability of complexes between 1,3,4-thiadiazole derivatives and targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the main protease (Mpro) of SARS-CoV-2. nih.govmdpi.com These simulations provide detailed information on the dynamic behavior of the compound within the active site, confirming the stability of key binding interactions and helping to validate the findings from initial docking studies. nih.govmdpi.com This integrated computational approach is crucial for identifying promising candidates for further development. mdpi.com

Density Functional Theory (DFT) Calculations for Structural Elucidation and Physicochemical Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to 1,3,4-thiadiazole derivatives for several purposes. DFT calculations are used to optimize the molecular geometry of these compounds, and the resulting structural parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netresearchgate.net

DFT is also instrumental in predicting key physicochemical properties. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap. acs.orgscielo.org.mx This gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.netscielo.org.mx The negative values of HOMO and LUMO energies for various thiadiazole molecules indicate their stability. researchgate.net Furthermore, DFT is used to generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution across the molecule and help predict sites for electrophilic and nucleophilic attack. acs.orgnih.gov These theoretical calculations provide a deep understanding of the molecule's electronic properties, which are fundamental to its biological activity. acs.orgsemanticscholar.org

ParameterApplication in Thiadiazole ResearchKey Findings from DFT Studies
Geometry Optimization Determination of the most stable 3D structure.Calculated bond lengths and angles show good agreement with experimental X-ray diffraction data. researchgate.netresearchgate.net
HOMO-LUMO Energy Gap Prediction of chemical reactivity and stability.A large energy gap indicates high molecular stability. scielo.org.mx Negative HOMO/LUMO energies also suggest stability. researchgate.net
Molecular Electrostatic Potential (MESP) Identification of reactive sites for intermolecular interactions.Helps visualize charge distribution and predict regions susceptible to electrophilic or nucleophilic attack. acs.orgnih.gov
Vibrational Frequencies Assignment of experimental FT-IR and Raman spectra.Calculated frequencies, when scaled, correspond well with experimental spectra, aiding in structural confirmation. acs.orgnih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to screen and analyze how 1,3,4-thiadiazole analogues interact with the active sites of various biological targets. Docking studies have provided critical insights into the binding modes of these compounds with several important enzymes.

For example, docking studies have been performed to identify 1,3,4-thiadiazole derivatives as potential inhibitors of targets such as:

VEGFR-2: A key receptor in angiogenesis, implicated in cancer. Docking has shown that thiadiazole derivatives can form stable interactions within its kinase domain. mdpi.comrsc.orgnih.gov

Myeloperoxidase (MPO): An enzyme involved in oxidative stress and inflammation. A mini-library of 2,5-disubstituted 1,3,4-thiadiazoles was docked with MPO to identify potent inhibitors. jpbs.in The studies revealed that hydrogen bonding with residues like ASP98 and ASP94, along with hydrophobic interactions, were crucial for binding. jpbs.in

Tyrosyl-tRNA synthetase (TyrRS): An important microbial enzyme. Docking studies showed that certain thiadiazole compounds exhibit low binding energy and form multiple hydrogen bonds within the active site, suggesting potential as antimicrobial agents. nih.gov

Dihydrofolate reductase (DHFR): A target for anticancer drugs. The docking of potent thiadiazole compounds into the DHFR binding site has supported their observed biological activity. dovepress.com

These investigations help elucidate the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex, guiding the rational design of more potent inhibitors. jpbs.innih.gov

Target ProteinPDB IDInvestigated Thiadiazole Analogue(s)Key Findings
VEGFR-2 4ASEVarious 1,3,4-thiadiazole derivativesCompounds identified via virtual screening showed promising docking scores and binding interactions within the kinase domain. mdpi.com
Myeloperoxidase (MPO) Not Specified2,5-disubstituted 1,3,4-thiadiazolesHydrogen bonds with ASP98, ASP94, THR100, and GLU102 were identified as critical for ligand binding. jpbs.in
Tyrosyl-tRNA synthetase (TyrRS) Not SpecifiedNovel 1,3,4-thiadiazolesA lead compound showed a low binding energy (-8.4 kcal/mol) and formed multiple hydrogen bonds. nih.gov
Dihydrofolate reductase (DHFR) 3NU05-(Thiophen-2-yl)-1,3,4-thiadiazole derivativesThe most potent compound showed strong binding in the active site, supporting its in vitro anticancer activity. dovepress.com

In Silico Screening and Prediction of Pharmacological Activities

In silico screening, also known as virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify structures that are most likely to bind to a drug target. This approach has been successfully applied to the 1,3,4-thiadiazole scaffold to discover new potential therapeutic agents. For instance, a ligand-based pharmacophore model was constructed to screen the ZINC15 database for potential VEGFR-2 inhibitors, leading to the identification of several promising hits containing the 1,3,4-thiadiazole moiety. mdpi.com

Beyond hit identification, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of thiadiazole derivatives. asianpubs.orgijpsjournal.com Online software and prediction models can evaluate parameters like drug-likeness, bioavailability, and potential toxicity risks. asianpubs.org These in silico ADMET predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, saving significant time and resources by prioritizing candidates with a higher probability of success in later clinical stages. asianpubs.orgijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) Analysis and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 1,3,4-thiadiazole analogues, 2D and 3D-QSAR models have been developed to understand which structural properties (descriptors) are most important for their therapeutic effects.

QSAR studies have been conducted on various series of thiadiazole derivatives to explore their potential as:

Antileishmanial agents: A QSAR analysis of 5-(5-nitroheteroaryl-2-yl)-1,3,4-thiadiazole derivatives was performed to predict the activity of new compounds. researchgate.net Statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) were used to build the predictive models. researchgate.net

5-Lipoxygenase (5-LOX) inhibitors: A 2D-QSAR model was generated for a series of thiazole (B1198619) derivatives to understand the structural requirements for inhibiting this key enzyme in the inflammatory pathway. laccei.org

M1 Muscarinic Agonists: A QSAR study on 1,2,5-thiadiazole (B1195012) derivatives used molecular descriptors such as LogP, molecular weight, and polarity to build a model that could predict their agonist activity. researchgate.net

These models serve as valuable tools for predicting the activity of newly designed compounds before their synthesis, thereby guiding the optimization of lead structures to enhance potency. researchgate.netlaccei.org

Analysis of Lipophilicity and Other Relevant Physicochemical Parameters through Computational Methods

Various software programs and online servers can calculate theoretical logP values (e.g., CLogP, XLOGP). unl.edunih.gov These in silico predictions are often used alongside experimental methods, such as reversed-phase thin-layer chromatography (RP-TLC), for validation. nih.govmdpi.com Studies on different series of thiadiazole-containing heterocyclic systems have shown that computational methods can effectively predict their lipophilic character. nih.govresearchgate.net Beyond lipophilicity, other parameters like solubility, molecular weight, and the number of hydrogen bond donors and acceptors are calculated to assess a compound's "drug-likeness" based on established guidelines like Lipinski's Rule of Five. ijpsjournal.comunl.edu This comprehensive computational analysis of physicochemical properties is essential for selecting promising drug candidates. unl.edu

Advanced Applications and Future Research Directions for 2 Methoxy 5 Methyl 1,3,4 Thiadiazole

Development as Ligands for Transition Metal Complexes in Therapeutic or Industrial Contexts

The 1,3,4-thiadiazole (B1197879) scaffold possesses a significant capacity for coordinating with transition metal ions, a feature attributed to the nitrogen and sulfur heteroatoms within its structure. jmchemsci.com This coordination ability allows thiadiazole derivatives to function as versatile ligands, forming stable complexes with metals such as Cr(III), Ni(II), Cu(II), and Zn(II). jmchemsci.comwalshmedicalmedia.comnih.gov The specific derivative, 2-Methoxy-5-methyl-1,3,4-thiadiazole, and structurally similar compounds can act as bidentate or tridentate ligands, coordinating with metal ions through the nitrogen atoms of the thiadiazole ring and other functional groups. jmchemsci.comwalshmedicalmedia.com

The geometry of these metal complexes is dependent on the metal ion and the nature of the ligand, with common structures including octahedral, square planar, and tetrahedral arrangements. jmchemsci.comwalshmedicalmedia.com Research has demonstrated that these coordination complexes often exhibit enhanced biological activity compared to the free ligands. For instance, novel 1,3,4-thiadiazole derivatives complexed with Cu(II) and Zn(II) have been synthesized and characterized. nih.gov Spectroscopic and analytical data confirmed that the chelation occurs via a thiadiazole nitrogen atom and a deprotonated hydroxyl group from a neighboring moiety. nih.gov While the ligands themselves showed moderate antibacterial activity, a powerful synergistic effect was observed when they were used with the antibiotic kanamycin (B1662678) against Staphylococcus aureus. nih.gov This enhancement of activity underscores the therapeutic potential of metal complexes derived from the 1,3,4-thiadiazole scaffold.

Metal IonLigand TypeCoordination ModeResulting GeometryPotential Application
Cr(III), Fe(III), Co(III)N-(5-Sulfanyl-1,3,4-Thiadiazol-2-yl)Benzene SulfonamideBidentate (Thiadiazole N, Sulfonamide O)Octahedral walshmedicalmedia.comTherapeutic Agents
Ni(II), Cu(II)N-(5-Sulfanyl-1,3,4-Thiadiazol-2-yl)Benzene SulfonamideBidentate (Thiadiazole N, Sulfonamide O)Tetrahedral walshmedicalmedia.comTherapeutic Agents
Zn(II)2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole DerivativeBidentate (Thiadiazole N, Hydroxyl O)1:1 Ligand-Metal Ratio nih.govSynergistic Antibacterial Agents
Cu(II)2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole DerivativeBidentate (Thiadiazole N, Hydroxyl O)2:1 Ligand-Metal Ratio nih.govSynergistic Antibacterial Agents

Potential in Agrochemical and Materials Science Applications

The 1,3,4-thiadiazole nucleus is a key component in the development of modern agrochemicals. Derivatives of this scaffold have demonstrated significant potential as herbicides, fungicides, insecticides, and plant-growth regulators. docksci.com Specifically, 2-amino-5-methyl-1,3,4-thiadiazole (B108200) serves as a crucial intermediate in the synthesis of various crop protection chemicals, including fungicides and herbicides. chemimpex.com Furthermore, this compound is actively employed in the research and development of new agrochemicals designed for improved effectiveness and better environmental safety profiles. myskinrecipes.com The biological activity of these compounds in an agricultural context is linked to the same structural features that drive their therapeutic effects.

In the realm of materials science, the inherent properties of the 1,3,4-thiadiazole ring—such as its electron-deficient nature, good electron-accepting ability, and high thermal and chemical stability—make it a valuable component for advanced materials. docksci.com These characteristics are leveraged in the fields of optics and electrochemistry. docksci.com Additionally, thiadiazole derivatives, including 2-amino-5-methyl-1,3,4-thiadiazole, are utilized in the formulation of specialty polymers and coatings, where they contribute to enhanced durability and resistance to environmental degradation. chemimpex.com

Emerging Therapeutic Applications and Prospects for Novel Drug Development

The 1,3,4-thiadiazole scaffold is a highly privileged structure in drug discovery, exhibiting a vast range of pharmacological activities. mdpi.com Its derivatives have been extensively investigated for antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antidepressant properties. nih.govdocksci.com The structural similarity of the thiadiazole ring to pyrimidine (B1678525) allows these compounds to function as bioisosteres that can interfere with nucleic acid and protein synthesis, leading to potent cytotoxic effects against cancer cells and microbes. mdpi.commdpi.com

Recent research has focused on developing thiadiazole derivatives as targeted therapeutic agents. They have shown promise as inhibitors of various enzymes, including carbonic anhydrase, monoamine oxidase (MAO), and several protein kinases. researchgate.netnih.govrsc.org The anticancer activity of this class of compounds is particularly noteworthy, with derivatives demonstrating potent cytotoxicity against a range of human cancer cell lines, such as breast (MCF-7), liver (HepG-2), and lung (A-549) cancers. mdpi.commdpi.comtandfonline.comdovepress.com The versatility and established bioactivity of the 1,3,4-thiadiazole core make it a promising scaffold for the development of novel drugs targeting a multitude of diseases. nih.gov

Thiadiazole Derivative ClassTherapeutic Target/ApplicationKey Research Findings
2-Arylamino-5-aryl-1,3,4-thiadiazolesAnticancer (Breast Cancer)A derivative with a 3,4,5-trimethoxyphenyl group showed high cytotoxic activity against the MCF-7 cell line with an IC50 value of 6.6 µM. nih.gov
Thiadiazole-thiazole hybridsAnticancer (Liver Cancer)Compound 16b exhibited promising activity against the HepG2-1 cell line with an IC50 of 0.69 µM, comparable to doxorubicin. tandfonline.com
Cinnamic acid-thiadiazole hybridsAnticancer (Breast, Lung)A compound with two methoxy (B1213986) groups showed potent activity against MCF-7 and A549 cell lines, with IC50 values of 0.28 and 0.52 μg/mL, respectively. mdpi.com
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativesAnticancer (Liver, Lung)Compound 20b, with a methoxy group, showed promising activity against HepG-2 (IC50 = 4.37 µM) and A-549 (IC50 = 8.03 µM) cell lines. dovepress.com
Benzothiazole-thiadiazole derivativesAnticonvulsantCompounds showed significant protection in the maximal electroshock (MES) seizure model, with low neurotoxicity. frontiersin.org
Alkyl/arylamine-thiadiazole derivativesNeurological Disorders (MAO-A inhibition)Novel derivatives were designed and synthesized as selective inhibitors of human monoamine oxidase-A (hMAO-A). rsc.org

Exploration of Novel Synthetic Methodologies, Including Green Chemistry Approaches, for Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole derivatives has traditionally been accomplished through various conventional methods. rasayanjournal.co.innih.govrsc.org However, these methods often require harsh reaction conditions, long reaction times, and the use of hazardous solvents. In response to the growing need for sustainable chemical processes, significant research has been directed towards developing novel and green synthetic methodologies. researchgate.net

Green chemistry approaches for synthesizing thiadiazole derivatives include microwave-assisted organic synthesis (MAOS), ultrasonication, and the use of eco-friendly solvents like water. researchgate.netnanobioletters.commdpi.com These techniques offer substantial advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and cleaner reaction profiles. nanobioletters.comnih.gov For example, microwave irradiation has been shown to produce thiadiazole derivatives in yields of 85-90% in a fraction of the time required by conventional methods. nanobioletters.com Similarly, solvent-free grinding techniques and the use of recyclable catalysts represent further advancements in the environmentally benign synthesis of these important heterocyclic compounds. mdpi.comnih.gov

Synthetic MethodKey FeaturesAdvantagesReference
Microwave IrradiationUses microwave energy to heat the reaction mixture.Rapid synthesis, higher yields (85-90%), cost-effective, less time-consuming. nanobioletters.com
UltrasonicationUses sound energy to agitate particles and accelerate the reaction.Good yields (75-80%), efficient, reduced reaction times. nanobioletters.com
Supramolecular Green SynthesisUses β-cyclodextrin-SO3H in water as a recyclable proton-donor catalyst.Eliminates use of mineral acids and harmful organic solvents. nih.gov
Solvent-Free GrindingReactants are ground together in the presence of a catalyst like basic alumina.Environmentally benign, excellent yields (90-99%), short reaction times (5-15 min). mdpi.com
Iodine-Mediated Oxidative CouplingUses molecular iodine as a catalyst in a metal-free system.Mild reaction conditions, short reaction time, good for gram-scale synthesis. mdpi.com

Design and Synthesis of Multi-Target Directed Ligands Based on the 1,3,4-Thiadiazole Scaffold

The complexity of multifactorial diseases such as cancer and neurodegenerative disorders has spurred the development of multi-target directed ligands (MTDLs). This therapeutic strategy involves designing single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. The 1,3,4-thiadiazole ring is considered a "potent multi-targeted pharmacological scaffold" and is exceptionally well-suited for the design of MTDLs due to its broad spectrum of biological activities. nih.govresearchgate.net

Researchers are designing and synthesizing novel hybrid molecules that incorporate the 1,3,4-thiadiazole core with other well-known pharmacophores to create synergistic effects. For example, hybrid compounds combining the thiadiazole scaffold with indolin-2-one and aziridine (B145994) moieties have been designed as c-KIT kinase inhibitors for anticancer therapy. nih.gov Similarly, hybrids of thiadiazole and quinolones have been developed as potent anticancer agents. mdpi.com The design of these MTDLs often involves computational studies, such as molecular docking, to predict the binding affinities of the hybrid molecules to their respective targets. This rational design approach, coupled with the inherent versatility of the 1,3,4-thiadiazole scaffold, opens up promising new avenues for the treatment of complex diseases. nih.govnih.gov

Q & A

Basic: What synthetic methodologies are effective for preparing 2-Methoxy-5-methyl-1,3,4-thiadiazole, and how can reaction yields be optimized?

Answer:
The synthesis typically involves cyclization of thiosemicarbazide derivatives with methoxy-containing electrophiles. Key methods include:

  • Phosphoric Acid-Mediated Cyclization : Reacting 4-methylthiosemicarbazide with methoxy-substituted carbonyl compounds under reflux (80–100°C, 6–12 hours) achieves yields >70% .
  • Continuous Flow Reactors : For scale-up, optimized parameters (e.g., 0.1 M reactant concentration, 2 mL/min flow rate) improve efficiency and purity in related thiadiazoles .
  • Purity Enhancement : Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted precursors .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?

Answer:

  • 1H NMR : Methoxy protons appear as singlets at δ 3.80–3.95 ppm; methyl groups resonate at δ 2.35–2.50 ppm .
  • IR Spectroscopy : Peaks at 1560 cm⁻¹ (C=N stretching) and 1350 cm⁻¹ (C-O) confirm ring and substituent integrity .
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 173 with fragmentation patterns (e.g., loss of –OCH₃, –CH₃) .

Advanced: How do alkyl and alkoxy substituents influence the thermodynamic stability of this compound?

Answer:
Calorimetric studies on analogs reveal:

  • Enthalpy of Formation : 2-Amino-5-methyl-1,3,4-thiadiazole has ΔfH°(gas) = 148.6 kJ/mol vs. 135.2 kJ/mol for the unsubstituted parent compound. Methoxy groups further stabilize via resonance (+12% reduction in ring strain) .
  • Computational Validation : DFT calculations (B3LYP/6-311++G(d,p)) correlate substituent electron-donating effects with lowered Gibbs free energy (ΔG = −45.3 kcal/mol for methoxy derivatives) .

Advanced: What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?

Answer:

  • Standardized Assays : Use CLSI protocols for antimicrobial testing (e.g., MIC determination against S. aureus ATCC 25923) to minimize variability .
  • Dose-Response Meta-Analysis : Pool data from ≥5 studies to identify trends (e.g., 5-methyl analogs show 2–4× higher anticancer activity vs. ethyl derivatives) .
  • Molecular Docking : Compare binding affinities (e.g., ΔG = −8.2 kcal/mol for Bcl-2 inhibition) to explain mechanistic disparities .

Basic: What experimental designs are recommended for evaluating the antimicrobial efficacy of this compound?

Answer:

  • Broth Microdilution : Test concentrations (1–256 µg/mL) in Mueller-Hinton broth against E. coli (ATCC 25922) and C. albicans (ATCC 90028) .
  • Time-Kill Assays : Monitor bactericidal effects at 0, 4, 8, and 24 hours post-exposure .
  • Positive Controls : Compare with ciprofloxacin (MIC = 0.5 µg/mL) to benchmark activity .

Advanced: How can computational modeling predict the reactivity of this compound in drug design?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) to identify reactive sites (e.g., sulfur atoms with high Fukui indices) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess solubility trends (logP = 1.8 ± 0.2) .
  • Docking Studies : Use AutoDock Vina with protein targets (e.g., EGFR kinase, PDB 1M17) to predict binding modes (RMSD ≤ 2.0 Å) .

Basic: What industrial-scale production methods maintain the purity of this compound?

Answer:

  • Automated Flow Systems : Reduce side reactions via precise temperature (90°C) and pressure (1.5 bar) control .
  • In-Line Analytics : HPLC monitoring (C18 column, 220 nm UV detection) ensures >98% purity during synthesis .

Advanced: How does the electronic structure of this compound influence its spectroscopic and reactive properties?

Answer:

  • HOMO-LUMO Gap : Calculated at 5.2 eV, indicating moderate electrophilicity. Methoxy groups lower the gap by 0.3 eV vs. non-substituted analogs .
  • NMR Chemical Shifts : Electron-withdrawing effects from the thiadiazole ring deshield methyl protons (δ 2.50 vs. δ 1.20 in alkanes) .

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